Blood group B antigen tetraose type 5

Glycobiology Lectin binding Galectin-4

Blood group B antigen tetraose type 5 (CAS not assigned) is a chemically defined, linear tetrasaccharide with the sequence Galα1-3(Fucα1-2)Galβ1-4Glc, a molecular formula of C24H42O20, and a molecular weight of 650.57 g/mol. It belongs to the histo-blood group antigen (HBGA) family within the ABO system and is characterized by a terminal α-D-galactose residue that distinguishes it from A antigens.

Molecular Formula C34H58N2O25
Molecular Weight
Cat. No. B1165499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlood group B antigen tetraose type 5
SynonymsGalα1-3(Fucα1-2)Galβ1-4Glc
Molecular FormulaC34H58N2O25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Blood Group B Antigen Tetraose Type 5: Structural Definition and Procurement Specifications


Blood group B antigen tetraose type 5 (CAS not assigned) is a chemically defined, linear tetrasaccharide with the sequence Galα1-3(Fucα1-2)Galβ1-4Glc, a molecular formula of C24H42O20, and a molecular weight of 650.57 g/mol . It belongs to the histo-blood group antigen (HBGA) family within the ABO system and is characterized by a terminal α-D-galactose residue that distinguishes it from A antigens. The 'type 5' designation is a vendor-specific nomenclature referring to its lactose-based core structure (Galβ1-4Glc), which differs fundamentally from the more common type 2 (Galβ1-4GlcNAc) core found on erythrocytes [1]. This product is typically supplied as a white powder with >90% purity confirmed by NMR, and is available in various functionalized forms for research applications [2].

Procurement Rationale: Why Blood Group B Antigen Tetraose Type 5 Cannot Be Substituted by Type 1 or Type 2


Generic substitution of blood group B antigen tetraose type 5 with type 1 or type 2 analogs is scientifically unsound due to profound differences in core saccharide structure that dictate distinct lectin and antibody recognition profiles. While all three share the same immunodominant B-trisaccharide terminus (Galα1-3[Fucα1-2]Galβ), their core disaccharides differ: type 5 features a Galβ1-4Glc (lactose) core, type 1 features Galβ1-3GlcNAc, and type 2 features Galβ1-4GlcNAc [1]. Recent research demonstrates that galectin-4 shows a marked preference for the type-6 (Galβ1-4Glc) core presentation—structurally analogous to type 5—over type-1 and type-2 cores, with approximately 2-fold higher affinity [2]. Furthermore, clinically significant chain type-specific anti-A and anti-B antibodies exist that can distinguish between these core structures, meaning that an ELISA or assay optimized for one type cannot reliably be interchanged with another without losing specificity [3].

Quantitative Differentiation Guide: Blood Group B Antigen Tetraose Type 5 vs. Type 1 and Type 2


Galectin-4C Domain Binding Preference for Galβ1-4Glc Core (Type 5/6) Over Type 1 and Type 2

In a 2024 systematic NMR and ITC study of galectin-4 (Gal-4) interactions with ABH blood group antigens, the C-terminal domain (Gal-4C) demonstrated a clear preference for the type-6 core presentation (Galβ1-4Glc, structurally equivalent to the vendor-designated type 5 core) over type-1 (Galβ1-3GlcNAc) and type-2 (Galβ1-4GlcNAc) analogs. The binding preference was approximately 2-fold higher in affinity for the type-6 presentation compared to the type-1 and type-2 presentations, which behaved similarly to each other [1]. This result was obtained using ligand- and receptor-based NMR strategies assisted by molecular modeling. The same preference was also observed for the N-terminal domain (Gal-4N) in a prior study, confirming the domain-independent nature of this core structure preference [1].

Glycobiology Lectin binding Galectin-4 NMR spectroscopy Affinity comparison

Chain Type-Specific Anti-B Antibody Discrimination: Clinical Evidence for Core-Dependent Recognition

A 2011 clinical study by Lindberg et al. demonstrated that anti-A and anti-B antibodies in healthy individuals exhibit chain type-specific recognition, meaning IgG and IgM antibodies can discriminate between different core presentations (types 1 through 4) of the same A or B tetrasaccharide antigen. Using an ELISA with structurally defined neoglycolipid (NGL) antigens, the study confirmed that chain type-specific anti-A and anti-B antibodies exist among nonsensitized, healthy individuals [1]. Specifically, 1 of 11 blood group B individuals and 2 of 12 A individuals had IgG antibodies that bound the tetrasaccharide despite lack of reactivity with the corresponding trisaccharide, demonstrating that the core saccharide chain contributes to antibody epitope recognition [1]. While this study did not directly include type 5, it establishes that core structure is a determinant of antibody binding specificity, validating the procurement of specific core types for diagnostic assay development [2].

Transfusion medicine ELISA Antibody specificity ABO-incompatible transplantation Neoglycolipid

Anti-Gal Antibody Cross-Reactivity: B Antigen Type 5 Structural Distinction from the α-Gal Epitope

The blood group B antigen shares structural similarity with the α-gal epitope (Galα1-3Galβ1-4GlcNAc-R), but is distinguished by the presence of an α1-2 linked fucose on the penultimate galactose. Research has shown that anti-Gal antibodies comprise 75%–95% of human antibodies that bind to blood group B antigen; these are termed anti-Gal/B antibodies and recognize the Galα1-3Gal motif irrespective of the fucose branch. Critically, the remaining 5%–25% of anti-blood group B antibodies strictly require the presence of the fucosyl linked α1-2 to the penultimate galactose for binding [1]. This bifurcation in antibody recognition means that the B antigen type 5 (which contains the complete fucosylated structure) captures the full repertoire of anti-B antibodies, whereas a simple α-gal trisaccharide (Galα1-3Galβ1-4Glc) lacking fucose would fail to detect the 5%–25% fraction of fucose-dependent antibodies [1].

Xenotransplantation Anti-Gal antibodies Immunology α-Gal epitope Antibody cross-reactivity

Nomenclature Divergence: Vendor Type 5 Corresponds to Academic Type-6 Core in Galectin Literature

A critical technical distinction for procurement is the nomenclature discrepancy between vendor catalogs and current academic literature. The vendor product 'Blood group B antigen tetraose type 5' bears the structure Galα1-3(Fucα1-2)Galβ1-4Glc, which features a lactose core (Galβ1-4Glc) [1]. However, the 2024 classification by Quintana et al. in JBC designates the Galβ1-4Glc core as 'type-6,' while 'type-5' is assigned to the Galβ1-3Galβ core [2]. Conversely, some vendor databases (e.g., CD BioGlyco) define type V as ABO-β(1,3)Gal, aligning with the academic type-5 but diverging from the Elicityl/Amerigo product definition [3]. This means that a researcher ordering 'B antigen type 5' from Elicityl receives Galβ1-4Glc-core material, which corresponds to the 'type-6' nomenclature in the Quintana et al. (2024) galectin-4 study. Context-independent substitution based solely on the 'type' label without verifying the core structure sequence can lead to experimental data that is irreconcilable with published literature.

Glycan nomenclature Core structure Blood group antigens QA/QC Procurement specification

Validated Application Scenarios for Blood Group B Antigen Tetraose Type 5 Based on Structural Evidence


Galectin-4 Binding Studies Requiring Optimal Core Presentation Affinity

For structural biology and biophysical studies of galectin-4 (Gal-4) interaction with ABH antigens, the Galβ1-4Glc core of type 5/6 provides approximately 2-fold higher binding affinity compared to type-1 or type-2 core presentations, as demonstrated by NMR and ITC data for both Gal-4C and Gal-4N domains [1]. This compound is therefore the preferred substrate for experiments requiring maximal signal-to-noise ratio in SPR, ITC, or NMR-based binding assays involving galectin-4, particularly when studying the C-terminal domain's role in bacterial killing [1].

Comprehensive Anti-B Antibody Detection and Depletion in ABO-Incompatible Transplantation

When developing ELISA-based antibody detection kits or immunoadsorption columns for ABO-incompatible transplantation, the complete fucosylated B tetrasaccharide structure of type 5 ensures detection of the full anti-B antibody repertoire, including both the anti-Gal/B fraction (75%–95%) and the fucose-dependent fraction (5%–25%) [2]. Use of type 1 or type 2 analogs, or trisaccharide-only constructs, will miss antibody subpopulations that recognize either core-specific or fucose-dependent epitopes, as evidenced by Lindberg et al.'s demonstration of chain type-specific anti-B IgG [3].

Glycan Microarray and Neoglycolipid Immunoassay Development

For constructing glycan microarrays or neoglycolipid-based immunoassays aimed at profiling anti-carbohydrate antibody repertoires in patient sera, the B antigen type 5 provides a structurally defined, lactose-core presentation that can be directly conjugated via its reducing-end glucose to lipid or polyacrylamide scaffolds [4]. The structural distinction from the more common type 2 erythrocyte antigen (Galβ1-4GlcNAc core) makes it a valuable probe for detecting antibodies that may be specific to gastrointestinal or secreted forms of the B antigen, where non-type-2 core presentations are more prevalent [5].

Quote Request

Request a Quote for Blood group B antigen tetraose type 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.